molecular formula C22H30NO3P B14520251 Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate CAS No. 62614-11-3

Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate

Cat. No.: B14520251
CAS No.: 62614-11-3
M. Wt: 387.5 g/mol
InChI Key: LFSFSZKFJFDSOL-UHFFFAOYSA-N
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Description

Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate can be achieved through a multi-step process involving the formation of the fluorenyl moiety, followed by the introduction of the pentylamino group and the phosphonate ester. One common method involves the following steps:

    Formation of the Fluorenyl Moiety: The fluorenyl structure can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Pentylamino Group: The fluorenyl compound is then reacted with pentylamine under basic conditions to introduce the pentylamino group.

    Phosphonate Ester Formation: Finally, the compound is treated with diethyl phosphite in the presence of a base to form the phosphonate ester.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized as a corrosion inhibitor and in the production of flame retardants.

Mechanism of Action

The mechanism of action of diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the natural substrate from binding and undergoing catalysis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler phosphonate ester used in similar applications.

    Diethyl chloromethylphosphonate: Another phosphonate compound with different substituents.

    Diethyl methylphosphonate: A related compound with a methyl group instead of the fluorenyl moiety.

Uniqueness

Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate is unique due to its fluorenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological molecules or materials are required.

Properties

CAS No.

62614-11-3

Molecular Formula

C22H30NO3P

Molecular Weight

387.5 g/mol

IUPAC Name

9-diethoxyphosphoryl-N-pentylfluoren-9-amine

InChI

InChI=1S/C22H30NO3P/c1-4-7-12-17-23-22(27(24,25-5-2)26-6-3)20-15-10-8-13-18(20)19-14-9-11-16-21(19)22/h8-11,13-16,23H,4-7,12,17H2,1-3H3

InChI Key

LFSFSZKFJFDSOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC

Origin of Product

United States

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